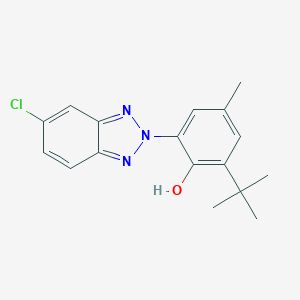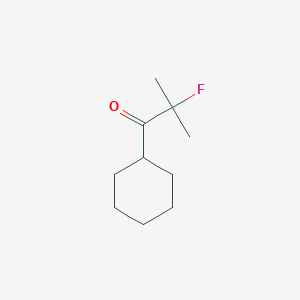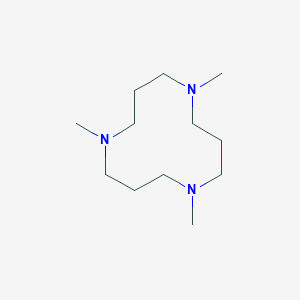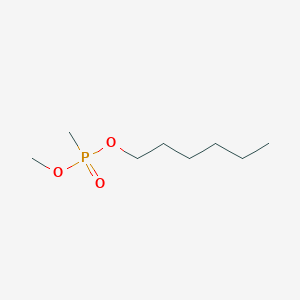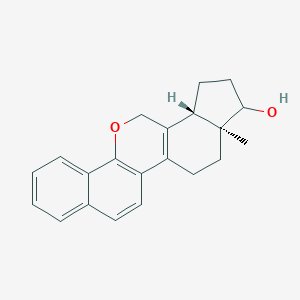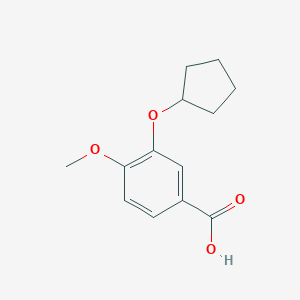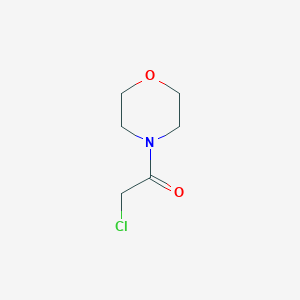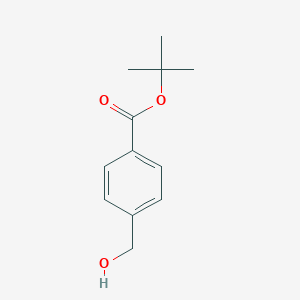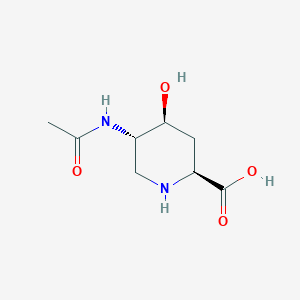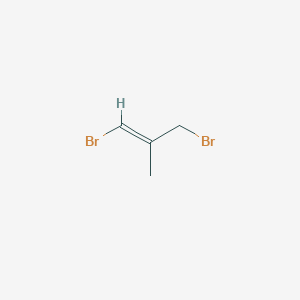
(E)-1,3-dibromo-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-dibromo-2-methylprop-1-ene is a chemical compound that is part of a broader class of organic compounds known as alkene dibromides. These compounds are characterized by the presence of a double bond (alkene) and two bromine atoms (dibromide) in their molecular structure. The (E) notation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, which is known as the trans configuration.
Synthesis Analysis
The synthesis of compounds similar to (E)-1,3-dibromo-2-methylprop-1-ene can be achieved through various methods. For instance, the synthesis of (Z)-1,3-dibromo-2-methoxypropene is prepared by dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane, and the (E)-isomer can be obtained by UV irradiation of the (Z)-isomer . This indicates that the synthesis of (E)-1,3-dibromo-2-methylprop-1-ene could potentially be achieved through similar dehydrohalogenation and isomerization processes.
Molecular Structure Analysis
The molecular structure of compounds similar to (E)-1,3-dibromo-2-methylprop-1-ene can be analyzed using various spectroscopic and computational methods. For example, the molecular structure and spectroscopic properties of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol were investigated using X-ray diffraction and DFT/B3LYP/6-31G(d,p) method . These techniques could be applied to (E)-1,3-dibromo-2-methylprop-1-ene to determine its molecular geometry and electronic properties.
Chemical Reactions Analysis
Alkene dibromides like (E)-1,3-dibromo-2-methylprop-1-ene can undergo various chemical reactions. The paper on (E)- and (Z)-1,3-dibromo-2-methoxypropene discusses nucleophilic displacement reactions of the allylic bromide and palladium-catalyzed coupling reactions . These reactions are relevant to the chemical behavior of (E)-1,3-dibromo-2-methylprop-1-ene, as it may also participate in similar reactions due to the presence of reactive bromide groups and a double bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-1,3-dibromo-2-methylprop-1-ene can be inferred from related compounds. For instance, the synthesis and assessment of substituent effects on (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds provide insights into how different substituents can affect the physical constants and spectral data . By analogy, the physical and chemical properties of (E)-1,3-dibromo-2-methylprop-1-ene could be influenced by its bromine substituents and the methyl group attached to the alkene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
One-Pot Synthesis and Isomerization : 2-Methylprop-2-ene-1-sulfonyl fluorides, related to (E)-1,3-dibromo-2-methylprop-1-ene, can be prepared via the ene reaction of methallylsilanes and SO2. In the presence of a base, these compounds react with aldehydes to give 1,3-(E) and (Z)-dienes. Interestingly, sulfur dioxide can induce low-temperature isomerization of 1-aryl-3-methyl-1,3-dienes, avoiding the formation of sulfolenes (Dubbaka & Vogel, 2005).
Palladium-Catalyzed Desulfinylative C–C Allylation : Various sulfonyl chlorides, including 2-methylprop-2-ene-sulfonyl chlorides, serve as electrophilic partners in palladium-catalyzed C–C coupling with Grignard reagents. This process showcases the potential of (E)-1,3-dibromo-2-methylprop-1-ene derivatives in organic synthesis (Volla, Dubbaka, & Vogel, 2009).
Hydrocarbonylation Reactions : Research on the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium complexes shows that 2-methylprop-2-ene is not an intermediate in the production of 2-methylpropan-1-ol, indicating the specific reaction pathways and stability of related compounds (Simpson et al., 1996).
Thermochemical Properties
- Enthalpy of Formation : The enthalpy of formation for 1,2-dibromo-2-methylpropane, a compound related to (E)-1,3-dibromo-2-methylprop-1-ene, was determined using thermochemical methods. This provides insights into the energy aspects of reactions involving similar compounds (Sunner & Wulff, 1974).
Miscellaneous Applications
Adsorption Studies : The adsorption of 2-methylprop-1-ene on Aerosil was investigated as a model system for studying the precision of virial adsorption isotherm coefficients, highlighting the surface chemistry aspects of related compounds (Cortés, Puschmann, & Valencia, 1983).
Ene Reactions with Singlet Oxygen : The ene reaction of singlet oxygen with alkenes, including 2,4-dimethyl-3-isopropyl-2-pentene, was investigated to understand the reaction mechanism, which can be relevant to understanding the reactivity of (E)-1,3-dibromo-2-methylprop-1-ene with singlet oxygen (Singleton et al., 2003).
Reaction with Aliphatic Dienes : The reaction of 1,3,3,3-tetrabromo-1-nitroprop-1-enes with 2-methyl- and 2,3-dimethylbuta-1,3-dienes yielding various derivatives provides insights into the reactivity of brominated alkenes similar to (E)-1,3-dibromo-2-methylprop-1-ene (Anisimova et al., 2020).
Eigenschaften
IUPAC Name |
(E)-1,3-dibromo-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUSGHWDLWVHBI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,3-dibromo-2-methylprop-1-ene | |
CAS RN |
35911-17-2 |
Source


|
| Record name | NSC148246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

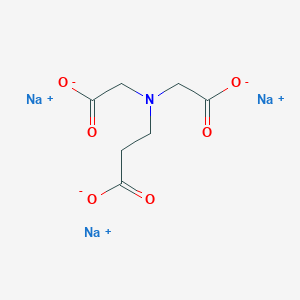
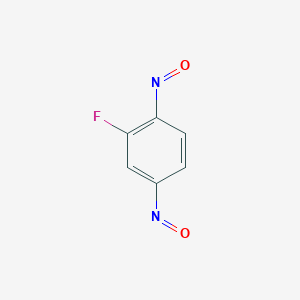
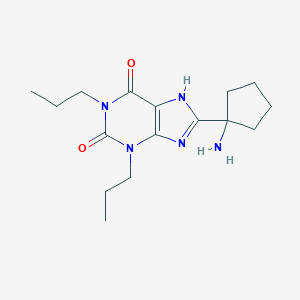
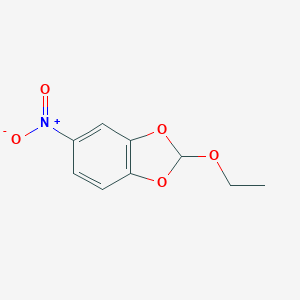
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
